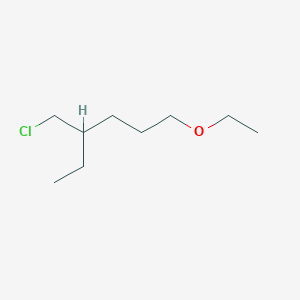
4-(Chloromethyl)-1-ethoxyhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-ethoxyhexane is an organic compound characterized by a chloromethyl group attached to a hexane chain with an ethoxy substituent
準備方法
The synthesis of 4-(Chloromethyl)-1-ethoxyhexane typically involves the chloromethylation of 1-ethoxyhexane. This can be achieved through the reaction of 1-ethoxyhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 60-75°C to ensure optimal yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with continuous monitoring and optimization of reaction parameters to ensure consistency and efficiency.
化学反応の分析
4-(Chloromethyl)-1-ethoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, typically using reducing agents like lithium aluminum hydride.
Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
科学的研究の応用
4-(Chloromethyl)-1-ethoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of polymers and resins, contributing to the development of new materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying biological processes and interactions
作用機序
The mechanism of action of 4-(Chloromethyl)-1-ethoxyhexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
類似化合物との比較
Similar compounds to 4-(Chloromethyl)-1-ethoxyhexane include:
4-(Bromomethyl)-1-ethoxyhexane: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1-methoxyhexane: Differing by the presence of a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
4-(Chloromethyl)-1-ethoxybutane: A shorter chain analog, which may have different physical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C9H19ClO |
|---|---|
分子量 |
178.70 g/mol |
IUPAC名 |
4-(chloromethyl)-1-ethoxyhexane |
InChI |
InChI=1S/C9H19ClO/c1-3-9(8-10)6-5-7-11-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
DPFDEZMPVBQSTQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCOCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


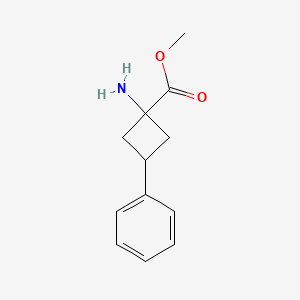
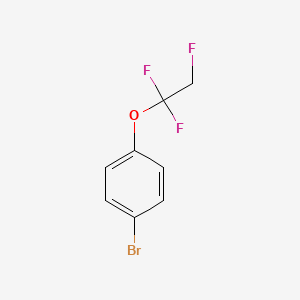

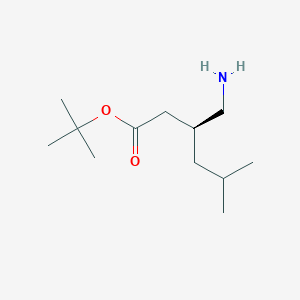



![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
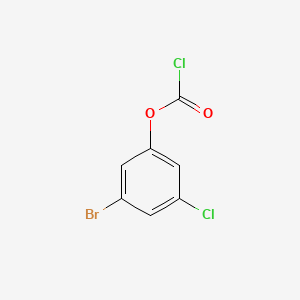

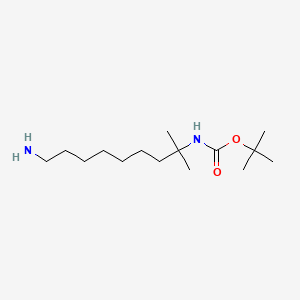


![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
